Dutasterida
Descripción general
Descripción
La dutasterida es un compuesto 4-azaesteroide sintético utilizado principalmente para tratar la hiperplasia prostática benigna, una condición caracterizada por un agrandamiento de la glándula prostática. También se utiliza fuera de la etiqueta para tratar la alopecia androgenética (calvicie de patrón masculino). La this compound funciona inhibiendo la enzima 5-alfa reductasa, que convierte la testosterona en dihidrotestosterona, una hormona que contribuye al crecimiento de la próstata y la pérdida de cabello .
Aplicaciones Científicas De Investigación
La dutasterida tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la síntesis esteroidea y la inhibición enzimática.
Biología: Investigado por sus efectos sobre la regulación hormonal y los procesos celulares.
Medicina: Ampliamente estudiado por sus efectos terapéuticos en el tratamiento de la hiperplasia prostática benigna y la alopecia androgenética. .
Industria: Utilizado en el desarrollo de formulaciones farmacéuticas y sistemas de administración de fármacos.
Mecanismo De Acción
La dutasterida ejerce sus efectos inhibiendo la enzima 5-alfa reductasa, que existe en dos isoformas: tipo I y tipo II. Esta enzima es responsable de convertir la testosterona en dihidrotestosterona, un andrógeno potente que estimula el crecimiento de la próstata y la pérdida de cabello. Al bloquear esta conversión, la this compound reduce los niveles de dihidrotestosterona, lo que lleva a una disminución del tamaño de la próstata y a la mejora de los síntomas de la hiperplasia prostática benigna .
Safety and Hazards
Using dutasteride may increase your risk of developing prostate cancer . Your doctor will test your prostate specific antigen (PSA) to check for cancer while you are using this medicine . Dutasteride is not for use by women, and this medicine can cause birth defects if a woman is exposed to it during pregnancy .
Direcciones Futuras
Dutasteride is now becoming a popular “off-label” treatment option in AGA due to its tolerability and good response shown by various randomized control studies and meta-analyses . In most studies, Dutasteride scored better than Finasteride with comparable adverse effects and could become a treatment of choice for AGA in the near future .
Análisis Bioquímico
Biochemical Properties
Dutasteride plays a significant role in biochemical reactions by inhibiting the activity of the 5α-reductase enzymes, specifically type I and type II isoforms. These enzymes are responsible for converting testosterone into dihydrotestosterone. By inhibiting these enzymes, dutasteride reduces the levels of circulating dihydrotestosterone, thereby decreasing the androgenic stimulation of the prostate gland. This reduction in dihydrotestosterone levels leads to a decrease in prostate size and alleviation of symptoms associated with benign prostatic hyperplasia .
Cellular Effects
Dutasteride exerts its effects on various types of cells, particularly those in the prostate gland. By reducing the levels of dihydrotestosterone, dutasteride influences cell function by decreasing the proliferation of prostate cells. This reduction in cell proliferation leads to a decrease in prostate size and improvement in urinary symptoms. Additionally, dutasteride has been shown to impact cell signaling pathways, gene expression, and cellular metabolism, further contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of action of dutasteride involves its binding to the 5α-reductase enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of testosterone to dihydrotestosterone, leading to a decrease in dihydrotestosterone levels. Dutasteride’s binding interactions with the 5α-reductase enzymes are potent, selective, and irreversible, ensuring a sustained reduction in dihydrotestosterone levels. This reduction in dihydrotestosterone levels ultimately leads to a decrease in prostate size and improvement in symptoms associated with benign prostatic hyperplasia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dutasteride have been observed to change over time. Dutasteride is known to be stable and does not degrade rapidly, ensuring its long-term efficacy. Studies have shown that the reduction in dihydrotestosterone levels and the associated decrease in prostate size are sustained over extended periods. Additionally, long-term studies have demonstrated that dutasteride continues to improve urinary symptoms and reduce the risk of acute urinary retention and the need for surgery .
Dosage Effects in Animal Models
In animal models, the effects of dutasteride have been shown to vary with different dosages. At lower doses, dutasteride effectively reduces dihydrotestosterone levels and decreases prostate size without causing significant adverse effects. At higher doses, dutasteride may lead to toxic or adverse effects, including changes in liver function and alterations in hormone levels. It is important to carefully monitor the dosage of dutasteride to ensure its safety and efficacy in animal models .
Metabolic Pathways
Dutasteride undergoes extensive hepatic metabolism mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The primary metabolites of dutasteride include 4-hydroxydutasteride, 6-hydroxydutasteride, and 1,2-dihydrodutasteride. These metabolites are further metabolized to form minor metabolites such as 6,4-dihydroxydutasteride and 15-hydroxydutasteride. The metabolic pathways of dutasteride play a crucial role in its clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
Dutasteride is transported and distributed within cells and tissues through various mechanisms. It is known to bind to plasma proteins, which facilitates its transport in the bloodstream. Dutasteride is also distributed to various tissues, including the liver, prostate, and skin. The distribution of dutasteride within these tissues is influenced by its binding interactions with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of dutasteride is primarily within the cytoplasm, where it interacts with the 5α-reductase enzymes. Dutasteride’s activity and function are influenced by its localization within the cytoplasm, as this is where the 5α-reductase enzymes are predominantly found. Additionally, dutasteride may undergo post-translational modifications that direct it to specific compartments or organelles within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La dutasterida se sintetiza a través de un proceso de varios pasos que involucra varios intermediarios claveUn método común implica la reacción de una cetona esteroidea con una amina aromática trifluorometilada en condiciones específicas para formar el producto deseado .
Métodos de producción industrial
La producción industrial de this compound generalmente involucra síntesis química a gran escala utilizando reactivos de alta pureza y condiciones de reacción controladas. El proceso incluye pasos como la cristalización, la purificación y el control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
La dutasterida experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión del núcleo esteroideo para introducir grupos funcionales que contienen oxígeno.
Reducción: Reducción de cetonas a alcoholes u otros grupos funcionales.
Sustitución: Introducción de grupos trifluorometilo a través de reacciones de sustitución nucleofílica
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro y sodio.
Productos principales formados
Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para producir this compound. Estos intermediarios se caracterizan por sus grupos funcionales específicos, que contribuyen a la actividad biológica del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Finasterida: Otro inhibidor de la 5-alfa reductasa utilizado para indicaciones similares, incluida la hiperplasia prostática benigna y la alopecia androgenética.
Tamsulosina: Un alfa-bloqueante utilizado en combinación con dutasterida para efectos terapéuticos mejorados en el tratamiento de la hiperplasia prostática benigna
Singularidad de la this compound
La this compound es única en su capacidad de inhibir ambas isoformas de la 5-alfa reductasa, lo que la hace más efectiva en la reducción de los niveles de dihidrotestosterona en comparación con la finasterida, que inhibe principalmente solo una isoforma. Esta doble inhibición da como resultado una reducción más significativa del tamaño de la próstata y mejores resultados clínicos para los pacientes con hiperplasia prostática benigna .
Propiedades
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJOTENAMICLJG-QWBYCMEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046452 | |
Record name | Dutasteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dutasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 9.08e-04 g/L | |
Record name | Dutasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dutasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The 5α-reductase is a nuclear-bound steroid intracellular enzyme primarily located in the prostatic stromal cell that converts the androgen testosterone into the more active metabolite, 5α-dihydrotestosterone (DHT). DHT is considered to be the primary androgen playing a role in the initial development and subsequent enlargement of the prostate gland. It serves as the hormonal mediator for the hyperplasia upon accumulation within the prostate gland. DHT displays a higher affinity towards androgen receptors in the prostate gland compared to testosterone and by acting on the androgen receptors, DHT modulates genes that are responsible for cell proliferation. Responsible for the synthesis of approximately one-third of circulating DHT, type I 5α-reductase is predominant in the sebaceous glands of most regions of skin, including the scalp, and liver. The type II 5a-reductase isozyme is primarily found in the prostate, seminal vesicles, epididymides, and hair follicles as well as liver, and is responsible for two-thirds of circulating DHT. Due to its dual inhibition of both isoenzymes of 5α-reductase, dutasteride causes a near-complete suppression of DHT. Compared to a 70% reduction of serum DHT levels caused by [finasteride], a near-complete suppression of serum DHT-more than 90% is seen with dutasteride. By forming a stable complex with both type II and type II 5α-reductase, dutasteride inhibits its enzymatic action of converting testosterone to 5α-dihydrotestosterone (DHT), which is the androgen primarily responsible for the initial development and subsequent enlargement of the prostate gland. It is proposed that DHT is the principal androgen responsible for prostatic growth in later life-normal masculinization of the external genitalia and maturation of the prostate gland during development-thus reducing the serum DHT levels results in reduced prostatic volume and increased epithelial apoptosis. Dutasteride is a competitive and specific inhibitor of both Type I and Type II 5α-reductase isoenzymes and when evaluated under _in vitro_ and _in vivo_ conditions, the dissociation of the drug from the drug-enzyme complex is reported to be extremely slow. Dutasteride does not bind to the human androgen receptor. | |
Record name | Dutasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
164656-23-9 | |
Record name | Dutasteride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164656-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dutasteride [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dutasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 164656-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dutasteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indeno(5,4-f)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DUTASTERIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0J6XJN02I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dutasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242-250 | |
Record name | Dutasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dutasteride?
A1: Dutasteride acts as a dual inhibitor of both type 1 and type 2 5α-reductase enzymes. These enzymes play a crucial role in the conversion of testosterone to dihydrotestosterone (DHT). By blocking this conversion, Dutasteride effectively reduces DHT levels in the body.
Q2: What are the downstream effects of Dutasteride's inhibition of 5α-reductase enzymes?
A2: The primary downstream effect is a significant reduction in DHT levels, a potent androgen responsible for stimulating prostatic growth. This reduction can lead to:
- Decreased prostate volume
- Improvement in urinary symptoms associated with benign prostatic hyperplasia (BPH)
- Potential impact on prostate cancer progression
Q3: What is the molecular formula and weight of Dutasteride?
A4: The molecular formula of Dutasteride is C27H30F6N2O2, and its molecular weight is 528.5 g/mol.
Q4: Are there any known spectroscopic data available for Dutasteride and its impurities?
A5: Yes, studies have used HPLC, IR, NMR, and MS to characterize Dutasteride and identify impurities like desmethyl Dutasteride, dihydro Dutasteride, and the beta-isomer of Dutasteride.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.